molecular formula C14H11BrN4O2S2 B15284005 4-Bromophenyl 7,8-dihydro[1,4]thiazino[4,3,2-gh]purin-7-ylmethyl sulfone

4-Bromophenyl 7,8-dihydro[1,4]thiazino[4,3,2-gh]purin-7-ylmethyl sulfone

Cat. No.: B15284005
M. Wt: 411.3 g/mol
InChI Key: VELGRGGTPUKGPE-UHFFFAOYSA-N
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Description

4-Bromophenyl 7,8-dihydro[1,4]thiazino[4,3,2-gh]purin-7-ylmethyl sulfone is a complex heterocyclic compound that features a unique fusion of thiazine and purine rings. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 7,8-dihydro[1,4]thiazino[4,3,2-gh]purin-7-ylmethyl sulfone typically involves the cyclization of purine derivatives with thiazine precursors. One common method involves the reaction of purine-6-thione with 1,2-dibromoethane, leading to the formation of the thiazino-purine ring system . The reaction conditions often include refluxing in dimethylformamide (DMF) in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity, possibly using continuous flow reactors or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 7,8-dihydro[1,4]thiazino[4,3,2-gh]purin-7-ylmethyl sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromophenyl 7,8-dihydro[1,4]thiazino[4,3,2-gh]purin-7-ylmethyl sulfone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its antitumor and antimicrobial activities.

Mechanism of Action

The mechanism of action of 4-Bromophenyl 7,8-dihydro[1,4]thiazino[4,3,2-gh]purin-7-ylmethyl sulfone involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromophenyl 7,8-dihydro[1,4]thiazino[4,3,2-gh]purin-7-ylmethyl sulfone is unique due to its specific fusion of thiazine and purine rings, which imparts distinct chemical and biological properties. Its bromophenyl group further enhances its reactivity and potential for derivatization.

Properties

Molecular Formula

C14H11BrN4O2S2

Molecular Weight

411.3 g/mol

IUPAC Name

11-[(4-bromophenyl)sulfonylmethyl]-9-thia-1,3,5,7-tetrazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene

InChI

InChI=1S/C14H11BrN4O2S2/c15-9-1-3-11(4-2-9)23(20,21)6-10-5-22-14-12-13(16-7-17-14)18-8-19(10)12/h1-4,7-8,10H,5-6H2

InChI Key

VELGRGGTPUKGPE-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C=NC3=C2C(=NC=N3)S1)CS(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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